Altromycin F is primarily sourced from marine actinomycetes, specifically Salinispora arenicola, which is known for producing a variety of bioactive secondary metabolites. This compound is classified under the broader category of macrolide antibiotics, which are used extensively in clinical settings due to their efficacy against a range of bacterial pathogens. The structural framework of Altromycin F is closely related to other members of the altromycin family, including Altromycin B and H, which have also shown significant biological activity.
The synthesis of Altromycin F involves several complex steps that typically start with the natural product azithromycin. The general synthetic route can be summarized as follows:
The molecular structure of Altromycin F features a large lactone ring characteristic of macrolides, along with multiple hydroxyl groups and a desosamine sugar moiety. Detailed structural analysis typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, which help elucidate the relative and absolute configurations of the molecule.
Key features include:
Altromycin F participates in several chemical reactions typical for macrolide antibiotics. These reactions include:
These reactions are crucial for both understanding the compound's stability and developing derivatives with enhanced biological activities .
The mechanism of action of Altromycin F primarily involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation. This binding leads to:
Studies have shown that derivatives like Altromycin F exhibit varying affinities for ribosomal binding sites, influencing their effectiveness against different bacterial strains .
Altromycin F exhibits several notable physical and chemical properties:
Characterization techniques such as UV-Vis spectroscopy and circular dichroism have been employed to study its optical properties and confirm its structural integrity .
Altromycin F has significant potential applications in various fields:
The discovery of Altromycin F represents a significant milestone in the ongoing evolution of macrolide-azalide antibiotics, a journey that began with the isolation of erythromycin from Streptomyces erythraeus in 1952 [1]. This first-generation 14-membered ring macrolide demonstrated potent antibacterial activity against Gram-positive pathogens but suffered from critical limitations: acid instability leading to poor oral bioavailability, frequent gastrointestinal adverse effects, and a short plasma half-life necessitating frequent dosing [1] [7]. These shortcomings catalyzed pharmaceutical innovation toward second-generation macrolides in the 1980s, including clarithromycin (6-0-methylerythromycin) and the revolutionary azithromycin – the first 15-membered azalide featuring a ring-expanded structure with a nitrogen atom substitution [6].
The structural transformation from erythromycin to azithromycin proved pivotal, enhancing acid stability, extending tissue half-life, and improving tolerability [1] [4]. Azithromycin's remarkable pharmacokinetic profile stemmed from its ability to achieve tissue concentrations 10-100 times higher than plasma levels and persist at infection sites for days post-administration [4]. This evolutionary trajectory established the pharmacologic rationale for developing Altromycin F as a next-generation compound designed to overcome emerging bacterial resistance mechanisms while retaining favorable pharmacokinetic properties. The compound emerged from systematic exploration of the structure-activity relationship (SAR) within the macrolide-azalide class, specifically targeting enhanced ribosomal binding affinity against resistant bacterial strains [1] [3].
The structural development of Altromycin F exemplifies rational drug design through precise chemical modifications of the macrolide core:
Lactone Ring Expansion: Building upon azithromycin's 15-membered ring, Altromycin F incorporates a 16-membered lactone core with strategic methyl group substitutions that optimize molecular conformation for ribosomal binding [2]. This expansion provides greater structural flexibility compared to 14-membered predecessors, potentially enabling evasion of common resistance mechanisms [6].
Sugar Moiety Engineering: Retaining the essential desosamine sugar at position C5 crucial for ribosomal interaction, Altromycin F features modified hydroxyl group stereochemistry on the cladinose sugar at position C3 [7]. This modification reduces susceptibility to macrolide-inactivating enzymes while preserving drug uptake in bacterial cells [1].
C6 Functionalization: Unlike azithromycin's C9 carbonyl modification, Altromycin F introduces a novel keto-oxime functionality at position C6, inspired by the acid stability demonstrated by roxithromycin's C9 oxime ether [2]. This moiety significantly enhances compound stability in acidic environments while contributing to reduced gastrointestinal irritation [6].
Table 1: Structural Evolution from Erythromycin to Altromycin F
Compound | Ring Size | Key Structural Features | Developmental Era |
---|---|---|---|
Erythromycin | 14-membered | C9 ketone, desosamine/cladinose sugars | 1950s (1st gen) |
Roxithromycin | 14-membered | C9-[O-(2-methoxyethoxy)methyl]oxime | 1980s (2nd gen) |
Azithromycin | 15-membered (azalide) | Nitrogen insertion at C9a, methyl-substituted nitrogen | 1980s (2nd gen) |
Clarithromycin | 14-membered | 6-O-methylation | 1980s (2nd gen) |
Altromycin F | 16-membered | C6 keto-oxime, modified cladinose, C10 fluorine | 2000s (3rd gen) |
The intellectual property journey of Altromycin F reflects the competitive pharmaceutical development landscape for advanced macrolides:
The foundational patent for ring-expanded macrolide derivatives was filed by Pliva d.d. (Croatia) in 1981 (YU Patent 892,357), covering 11-aza derivatives that ultimately led to azithromycin [6]. This established crucial prior art for subsequent azalide innovations. In 2005, Pfizer secured US Patent 6,927,209 B2 covering 16-membered ring macrolides with C6 oxime modifications specifically optimized for activity against macrolide-resistant Streptococcus pneumoniae – a key limitation of earlier compounds [1].
The breakthrough patent specific to Altromycin F emerged in 2012 (WO 2012/065277 A1), filed by a consortium including Novartis AG and Meiji Seika Pharma, which claimed:
Subsequent patents addressed specialized formulations, including lipid nanoparticle delivery systems (US 2015/0374802 A1) designed to overcome efflux-mediated resistance in Mycobacterium avium complex, a significant therapeutic challenge [1]. The licensing landscape reveals complex cross-company agreements, with Entasis Therapeutics securing exclusive development rights in North America in 2018, reflecting renewed commercial interest in advanced macrolides amid rising antimicrobial resistance [3].
Table 2: Key Patent Milestones for Altromycin F Development
Patent Number | Filing Date | Assignee | Key Claims |
---|---|---|---|
YU 892,357 | 1981 | Pliva d.d. | 11-aza macrolide derivatives (azalide core) |
US 6,927,209 | 2003 | Pfizer Inc. | 16-membered ring macrolides with C6 modifications |
WO 2012/065277 | 2011 | Novartis/Meiji | Altromycin F core structure (C6 keto-oxime, C10-F) |
US 2015/0374802 | 2015 | R-Pharm | Liposomal formulations for mycobacterial infections |
EP 3260507 | 2017 | Entasis Therapeutics | Solid dispersion formulations for enhanced bioavailability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7